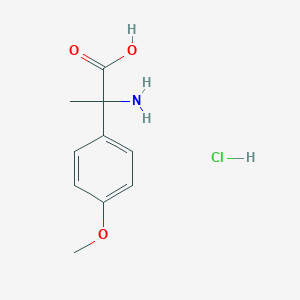

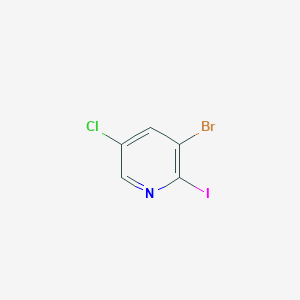

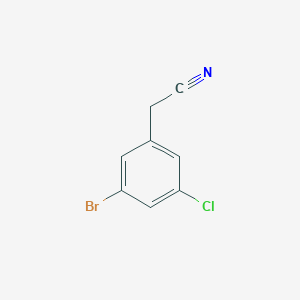

![molecular formula C9H9ClFN3O B1524697 5-Aminomethyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole hydrochloride CAS No. 1208081-41-7](/img/structure/B1524697.png)

5-Aminomethyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole hydrochloride

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information on the synthesis of 5-Aminomethyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole hydrochloride, there are studies on the synthesis of related 1,2,4-oxadiazole derivatives . These compounds were synthesized and their structures were confirmed by 1 HNMR, 13 CNMR, and Mass spectral analysis .Aplicaciones Científicas De Investigación

Antimicrobial and Antitubercular Activity

Isoxazole clubbed 1,3,4-oxadiazole derivatives, synthesized through specific chemical reactions, have demonstrated significant antimicrobial as well as antitubercular activities. These compounds, characterized by various analytical techniques, showed good antibacterial activity against several strains like E. coli, P. aeruginosa, S. aureus, and S. pyogenes, with some also being active against M. tuberculosis H37Rv. Their action mechanism was further supported by molecular docking studies (Shingare et al., 2018).

Anticancer Activity

Derivatives of 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione were synthesized and evaluated for their in vitro anticancer activity. A selection of these compounds demonstrated high anticancer activity across a broad spectrum of cancer cell lines, with some being identified as promising lead compounds for further anticancer drug development (Aboraia et al., 2006).

Chemical Reactivity and Structural Analysis

The solid-state acetylation of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole has revealed its anisotropic reaction nature, forming diverse acetyl derivatives on different crystal facets. This study provides insights into the reactive centers of molecules and their behavior in solid-state chemistry (Dymshits & Rublewa, 1996).

Biological Activity Evaluation

Compounds incorporating 1,3,4-oxadiazole with 4-fluorophenyl groups have been synthesized and characterized, demonstrating remarkable antibacterial, antioxidant, and anti-TB activities. This highlights their potential as lead compounds for developing new therapeutic agents (Mamatha S.V et al., 2019).

Enzyme Inhibition for Asthma and Atherosclerosis Treatment

Setileuton, a selective inhibitor of the 5-lipoxygenase enzyme, exhibits a novel metabolic pathway involving the ring opening of the 1,3,4-oxadiazole portion. This pathway, mediated by cytochrome P450s, presents a unique mechanism of action potentially relevant for asthma and atherosclerosis treatments (Maciolek et al., 2011).

Safety and Hazards

Direcciones Futuras

The future directions for research on 5-Aminomethyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole hydrochloride and related compounds could involve further exploration of their anti-infective properties . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Therefore, 1,2,4-oxadiazole derivatives could be potential alternative templates for discovering novel antibacterial agents .

Mecanismo De Acción

Target of Action

activities . These compounds likely target key proteins or enzymes in these pathogens, disrupting their normal function and leading to their elimination .

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties , which could allow them to interact with their targets. This interaction could lead to changes in the target’s structure or function, inhibiting its activity and leading to the desired anti-infective effects .

Biochemical Pathways

Given its anti-infective properties, it likely affects pathways crucial to the survival and replication of pathogens . The disruption of these pathways could lead to the death of the pathogens or a reduction in their ability to cause infection .

Result of Action

Given its anti-infective properties, it likely leads to the death of pathogens or a reduction in their ability to cause infection .

Propiedades

IUPAC Name |

[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O.ClH/c10-7-3-1-6(2-4-7)9-12-8(5-11)14-13-9;/h1-4H,5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOGZHIUMKIBLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208081-41-7 | |

| Record name | 1,2,4-Oxadiazole-5-methanamine, 3-(4-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

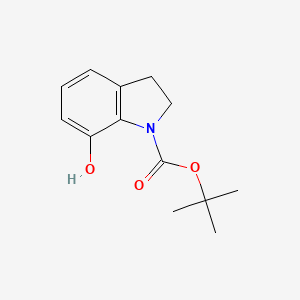

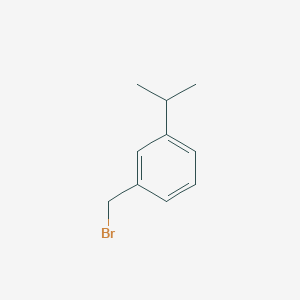

![6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524615.png)

![7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524621.png)